Cas no 1999-38-8 ((2R)-2-(2-aminoacetamido)pentanoic acid)

(2R)-2-(2-aminoacetamido)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-[(2-aminoacetyl)amino]pentanoic acid

- (S)-methyl 2-(2-aminoacetamido)propanoate hydrochloride

- glycyl-(S)-alanine methyl ester hydrochloride

- glycyl-L-alaninemethylester hydrochloride

- Glycyl-L-alaninmethylester-hydrochlorid

- GLYCYL-L-ALANYL-L-METHYL ESTER HYDROCHLORIDE

- GLYCYL-L-ANANYL-L-METHYLESTER HYDROCHLORIDE

- Gly-L-AlaOMe*HCl

- N-glycyl-D-norvaline

- N-glycyl-L-alanine meth

- N-Glycyl-L-alanin-methylester, Hydrochlorid

- REF DUPL: H-Gly-Ala-OMe HCl

-

- (2R)-2-(2-aminoacetamido)pentanoic acid

- 1999-38-8

- DTXSID701316059

- Glycyl-D-norvaline

- EN300-872508

-

- MDL: MFCD20642805

- インチ: InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1

- InChIKey: JXIQKLAZYWZTRA-RXMQYKEDSA-N

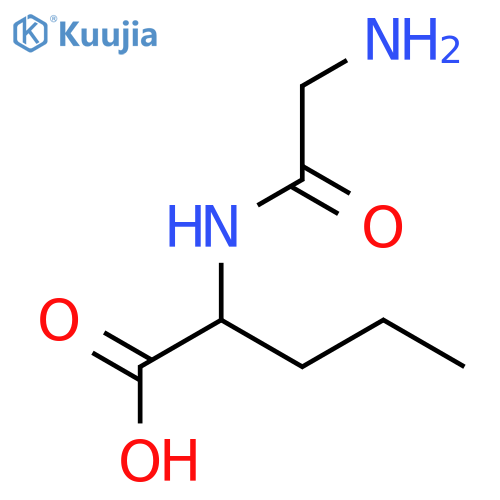

- ほほえんだ: CCCC(C(=O)O)NC(=O)CN

計算された属性

- せいみつぶんしりょう: 174.10052

- どういたいしつりょう: 174.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.8

- トポロジー分子極性表面積: 92.4Ų

じっけんとくせい

- PSA: 92.42

(2R)-2-(2-aminoacetamido)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-872508-5.0g |

(2R)-2-(2-aminoacetamido)pentanoic acid |

1999-38-8 | 95.0% | 5.0g |

$1821.0 | 2025-03-21 | |

| Enamine | EN300-872508-10.0g |

(2R)-2-(2-aminoacetamido)pentanoic acid |

1999-38-8 | 95.0% | 10.0g |

$2701.0 | 2025-03-21 | |

| Enamine | EN300-872508-0.05g |

(2R)-2-(2-aminoacetamido)pentanoic acid |

1999-38-8 | 95.0% | 0.05g |

$528.0 | 2025-03-21 | |

| Enamine | EN300-872508-0.1g |

(2R)-2-(2-aminoacetamido)pentanoic acid |

1999-38-8 | 95.0% | 0.1g |

$553.0 | 2025-03-21 | |

| Enamine | EN300-872508-2.5g |

(2R)-2-(2-aminoacetamido)pentanoic acid |

1999-38-8 | 95.0% | 2.5g |

$1230.0 | 2025-03-21 | |

| Enamine | EN300-872508-10g |

(2R)-2-(2-aminoacetamido)pentanoic acid |

1999-38-8 | 10g |

$2701.0 | 2023-09-01 | ||

| Enamine | EN300-872508-5g |

(2R)-2-(2-aminoacetamido)pentanoic acid |

1999-38-8 | 5g |

$1821.0 | 2023-09-01 | ||

| Enamine | EN300-872508-0.5g |

(2R)-2-(2-aminoacetamido)pentanoic acid |

1999-38-8 | 95.0% | 0.5g |

$603.0 | 2025-03-21 | |

| Enamine | EN300-872508-1.0g |

(2R)-2-(2-aminoacetamido)pentanoic acid |

1999-38-8 | 95.0% | 1.0g |

$628.0 | 2025-03-21 | |

| Enamine | EN300-872508-0.25g |

(2R)-2-(2-aminoacetamido)pentanoic acid |

1999-38-8 | 95.0% | 0.25g |

$579.0 | 2025-03-21 |

(2R)-2-(2-aminoacetamido)pentanoic acid 関連文献

-

Larry R. Dalton,William H. Steier,Bruce H. Robinson,Chang Zhang,Albert Ren,Sean Garner,Antao Chen,Timothy Londergan,Lindsey Irwin,Brenden Carlson,Leonard Fifield,Gregory Phelan,Clint Kincaid,Joseph Amend,Alex Jen J. Mater. Chem. 1999 9 1905

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

(2R)-2-(2-aminoacetamido)pentanoic acidに関する追加情報

Research Brief on (2R)-2-(2-aminoacetamido)pentanoic acid (CAS: 1999-38-8): Recent Advances and Applications

(2R)-2-(2-aminoacetamido)pentanoic acid (CAS: 1999-38-8) is a chiral amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug development, peptide synthesis, and as a building block for bioactive molecules. Recent studies have focused on its synthesis, biological activity, and therapeutic potential, making it a subject of interest for researchers in the field.

One of the key areas of research involving (2R)-2-(2-aminoacetamido)pentanoic acid is its role in peptide modification and drug design. The compound's chiral center and functional groups make it a versatile intermediate for the synthesis of peptidomimetics and other bioactive compounds. Recent publications have highlighted its use in the development of novel antimicrobial agents, where its incorporation into peptide sequences has shown enhanced activity against resistant bacterial strains. Additionally, its potential as a modulator of enzyme activity has been investigated, with promising results in preclinical models.

In terms of synthesis, recent advancements have focused on optimizing the production of (2R)-2-(2-aminoacetamido)pentanoic acid to improve yield and purity. Green chemistry approaches, including enzymatic synthesis and solvent-free reactions, have been explored to reduce environmental impact and enhance scalability. These methods not only address the growing demand for sustainable chemical processes but also ensure the compound's suitability for pharmaceutical applications where high purity is critical.

The biological evaluation of (2R)-2-(2-aminoacetamido)pentanoic acid has revealed its potential in targeting specific pathways involved in inflammation and cancer. Studies have demonstrated its ability to inhibit key enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs), which are implicated in disease progression. Furthermore, its incorporation into drug delivery systems has been explored to enhance bioavailability and target specificity, offering new avenues for therapeutic intervention.

In conclusion, (2R)-2-(2-aminoacetamido)pentanoic acid (CAS: 1999-38-8) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Recent studies underscore its potential in drug development, peptide engineering, and sustainable synthesis. Continued research into its mechanisms of action and therapeutic applications is expected to yield further insights and innovations in the field.

1999-38-8 ((2R)-2-(2-aminoacetamido)pentanoic acid) 関連製品

- 1188-37-0(N-Acetyl-L-glutamic acid)

- 3303-34-2(L-Alanyl-L-leucine)

- 1946-82-3(Na-Acetyl-L-Lysine)

- 869-19-2(Glycyl-L-leucine)

- 25988-63-0(Poly-L-lysine hydrobromide (MW 150000-300000))

- 19146-55-5(N-Acetyl-D-glutamic Acid)

- 19461-38-2(N-Glycyl-L-isoleucine)

- 2490-97-3(Aceglutamide)

- 5817-08-3(2-Acetamidopentanedioic acid)

- 13115-71-4(Glycyl-glutamine)